Cas no 86520-52-7 (Azido-PEG3-alcohol)

Azido-PEG3-alcohol is a heterobifunctional PEG derivative featuring an azide group at one terminus and a hydroxyl group at the other, linked by a triethylene glycol spacer. The azide functionality enables efficient click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group provides a handle for further modification or conjugation. The PEG spacer enhances solubility and reduces steric hindrance, making it suitable for bioconjugation, surface functionalization, and polymer synthesis. This compound is commonly used in pharmaceutical research, materials science, and biolabeling applications due to its stability, reactivity, and water solubility. Its well-defined structure ensures reproducibility in synthetic workflows.
Azido-PEG3-alcohol structure
Azido-PEG3-alcohol structure
商品名:Azido-PEG3-alcohol
CAS番号:86520-52-7
MF:C6H13N3O3
メガワット:175.185721158981
MDL:MFCD09753542
CID:661451
PubChem ID:11008438

Azido-PEG3-alcohol 化学的及び物理的性質

名前と識別子

    • Ethanol, 2-[2-(2-azidoethoxy)ethoxy]-
    • 2-[2-(2-Azidoethoxy)ethoxy]ethanol
    • 2-(2-(2-Azidoethoxy)ethoxy)ethanol
    • T0070907
    • 1-Azido-8-hydroxy-3,6-dioxaoctane
    • 8-azido-3,6-dioxa-1-octanol
    • 8-azido-3,6-dioxaoctan-1-ol
    • 8-Azido-3,6-dioxaoctanol
    • 8-Azido-3,6-dioxaoctanol solution
    • Azido-PEG3
    • azidotriethylene glycol
    • N3-EEET-OH
    • Azido-PEG3-alcohol
    • 2-[2-(2-Azidoethoxy)ethoxy]ethanol (ACI)
    • 2-(2-(2-Azidoethoxy)ethoxy)ethan-1-ol
    • 2-(2-(2-Azidoethoxy)ethyl)ethan-1-ol
    • C6H13N3O3
    • 8-Azido-3,6-dioxaoctanol; 1-Azido-8-hydroxy-3,6-dioxaoctane;2-[2-(2-Azidoethoxy)ethoxy]ethanol
    • DB-346600
    • azido-PEG4-OH
    • 2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in DCM
    • PMNIHDBMMDOUPD-UHFFFAOYSA-N
    • 2-(2-(2-azidoethoxyl)ethoxy)ethanol
    • GS-6626
    • CS-W017451
    • 2-[2-(2-AZIDOETHOXY)ETHOXY]ETHAN-1-OL
    • HY-W016735
    • 86520-52-7
    • AB51481
    • AKOS006229116
    • 2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in toluene
    • 2-[2-(2-Azidoethoxy)ethoxy]ethanol (0.5M in tert-butyl methyl ether)
    • 2-(2-(2-azido-ethoxy)ethoxy)ethanol
    • BP-20693
    • EN300-207147
    • SCHEMBL13498593
    • LCZC464
    • ZB0973
    • N3-PEG3-OH
    • MFCD09753542
    • A917012
    • 2-(2-(2-Azidoethoxy)ethoxy)ethanole
    • C70217
    • Azido-PEG3-OH
    • DTXSID50451649
    • MDL: MFCD09753542
    • インチ: 1S/C6H13N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h10H,1-6H2
    • InChIKey: PMNIHDBMMDOUPD-UHFFFAOYSA-N
    • ほほえんだ: [N-]=[N+]=NCCOCCOCCO

計算された属性

  • せいみつぶんしりょう: 175.09600
  • どういたいしつりょう: 175.09569129 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 8
  • 複雑さ: 136
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 175.19
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 53Ų

じっけんとくせい

  • フラッシュポイント: 華氏温度:-27.4°f
    摂氏度:-33°c
  • PSA: 88.44000
  • LogP: -0.22504
  • 濃度: ~0.5 M in tert-butyl methyl ether

Azido-PEG3-alcohol セキュリティ情報

  • 記号: GHS02 GHS07
  • シグナルワード:Danger
  • 危害声明: H225-H315
  • 警告文: P210
  • 危険物輸送番号:UN 2398 3 / PGII
  • WGKドイツ:3
  • 危険カテゴリコード: 11-38
  • セキュリティの説明: 16
  • 危険物標識: F Xi
  • ちょぞうじょうけん:2-8°C

Azido-PEG3-alcohol 税関データ

  • 税関コード:2929909090
  • 税関データ:

    中国税関コード:

    2929909090

    概要:

    292929909090他の窒素含有化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292929909090他の窒素機能を有する化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Azido-PEG3-alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-20693-100mg
Azido-PEG3-alcohol
86520-52-7 98%
100mg
1282.0CNY 2021-07-14
Enamine
EN300-207147-0.05g
2-[2-(2-azidoethoxy)ethoxy]ethan-1-ol
86520-52-7 95%
0.05g
$21.0 2023-09-16
Enamine
EN300-207147-5.0g
2-[2-(2-azidoethoxy)ethoxy]ethan-1-ol
86520-52-7 95%
5g
$262.0 2023-06-02
abcr
AB368769-25 g
2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in DCM; .
86520-52-7
25 g
€604.40 2023-07-19
abcr
AB368768-25g
2-(2-(2-Azidoethoxy)ethoxy)ethanole, 98%; .
86520-52-7 98%
25g
€1490.00 2025-02-19
abcr
AB368769-25g
2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in DCM; .
86520-52-7
25g
€604.40 2025-02-18
abcr
AB368770-25 g
2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in toluene; .
86520-52-7
25 g
€502.60 2023-07-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPA-21-500mg
azido-PEG3-OH
86520-52-7 95.00%
500mg
¥470.0 2021-09-26
TRC
A848550-250mg
2-[2-(2-Azidoethoxy)ethoxy]ethanol
86520-52-7
250mg
$ 75.00 2023-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A855125-1g
2-[2-(2-Azidoethoxy)ethoxy]ethanol
86520-52-7 99%
1g
2,326.00 2021-05-17

Azido-PEG3-alcohol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
リファレンス
Site-Specific and Covalent Attachment of His-Tagged Proteins by Chelation Assisted Photoimmobilization: A Strategy for Microarraying of Protein Ligands
Ericsson, Emma M.; et al, Langmuir, 2013, 29(37), 11687-11694

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Water ;  75 °C
リファレンス
Biodegradable PEG-dendritic block copolymers: synthesis and biofunctionality assessment as vectors of siRNA
Leiro, Victoria; et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2017, 5(25), 4901-4917

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 17 h, 50 °C
リファレンス
A novel dynamic pseudo[1]rotaxane based on a mono-biotin-functionalized pillar[5]arene
Wu, Xuan; et al, Organic Chemistry Frontiers, 2015, 2(9), 1013-1017

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt
リファレンス
Zinc(II)cyclen-peptide conjugates interacting with the weak effector binding state of Ras
Schmidt, Florian; et al, Inorganica Chimica Acta, 2011, 365(1), 38-48

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Acetic acid ,  Water ;  1 h, 80 °C
リファレンス
Direct Screening of Glycan Patterns from Human Sera: A Selective Glycoprotein Microarray Strategy
Tu, Hsiu-Chung; et al, ACS Applied Bio Materials, 2019, 2(3), 1286-1297

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, pH 2 - 3, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Peptidic Monodisperse PEG "combs" with Fine-Tunable LCST and Multiple Imaging Modalities
Zhu, Junfei; et al, Biomacromolecules, 2019, 20(3), 1281-1287

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium bicarbonate ,  Sulfuryl azide fluoride Solvents: Dimethylformamide ,  tert-Butyl methyl ether ,  Water ;  5 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
リファレンス
Modular click chemistry libraries for functional screens using a diazotizing reagent
Meng, Genyi; et al, Nature (London, 2019, 574(7776), 86-89

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 12 h, 50 °C
リファレンス
Stable pillar[5]arene-based pseudo[1]rotaxanes formed in polar solution
Wu, Xuan; et al, Chinese Chemical Letters, 2016, 27(11), 1655-1660

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Tosyl chloride ,  Potassium hydroxide Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  16 h, 80 °C
リファレンス
On-demand synthesis of phosphoramidites
Sandahl, Alexander F.; et al, Nature Communications, 2021, 12(1),

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  12 h, 90 °C; 90 °C → rt
リファレンス
Facile Procedure for Generating Side Chain Functionalized Poly(α-hydroxy acid) Copolymers from Aldehydes via a Versatile Passerini-Type Condensation
Rubinshtein, Mark; et al, Organic Letters, 2010, 12(15), 3560-3563

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium azide Solvents: Ethanol
リファレンス
Synthesis of N 11-anchoring biotinylated artemisinin derivatives and their preliminary biological assessment
Pan, Qi Yu; et al, Science China: Chemistry, 2010, 53(1), 119-124

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Sodium azide Solvents: Ethanol ;  overnight, reflux
リファレンス
Synthesis of a Polymerizable Metal-Ion-Chelating Lipid for Fluid Bilayers
Jeong, Sang Won; et al, Journal of Organic Chemistry, 2001, 66(14), 4799-4802

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
リファレンス
Rigidified Clicked Dimeric Ligands for Studying the Dynamics of the PDZ1-2 Supramodule of PSD-95
Eildal, Jonas N. N.; et al, ChemBioChem, 2015, 16(1), 64-69

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, pH 2 - 3, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Peptidic Monodisperse PEG "combs" with Fine-Tunable LCST and Multiple Imaging Modalities
Zhu, Junfei; et al, Biomacromolecules, 2019, 20(3), 1281-1287

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Amide bond-containing monodisperse polyethylene glycols beyond 10 000 Da
Wan, Zihong; et al, Organic & Biomolecular Chemistry, 2016, 14(33), 7912-7919

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Chemoselective triazole-phosphonamidate conjugates suitable for photorelease
Siebertz, Kristina D.; et al, Chemical Communications (Cambridge, 2018, 54(7), 763-766

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Water ;  rt; overnight, reflux
リファレンス
Stapling of two PEGylated side chains increases the conformational stability of the WW domain via an entropic effect
Xiao, Qiang; et al, Organic & Biomolecular Chemistry, 2018, 16(46), 8933-8939

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 80 °C; overnight, 80 °C; 80 °C → rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
リファレンス
Rigidified Clicked Dimeric Ligands for Studying the Dynamics of the PDZ1-2 Supramodule of PSD-95
Eildal, Jonas N. N.; et al, ChemBioChem, 2015, 16(1), 64-69

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Pyridine ;  6 h, rt
2.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  rt → 60 °C; 12 h, 60 °C
2.2 Reagents: Sodium carbonate Solvents: Water
リファレンス
Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide
Zhang, Fangqing; et al, Bioorganic & Medicinal Chemistry, 2020, 28(1),

Azido-PEG3-alcohol Raw materials

Azido-PEG3-alcohol Preparation Products

Azido-PEG3-alcohol 関連文献

Azido-PEG3-alcoholに関する追加情報

Comprehensive Guide to Azido-PEG3-alcohol (CAS No. 86520-52-7): Properties, Applications, and Innovations

Azido-PEG3-alcohol (CAS No. 86520-52-7) is a versatile PEG-based linker widely used in bioconjugation, drug delivery, and materials science. This compound features a terminal azide group (-N3) and a hydroxyl (-OH) group, connected by a triethylene glycol (PEG3) spacer. Its unique structure enables efficient click chemistry reactions, particularly CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), making it invaluable for labeling, crosslinking, and surface modification.

The growing demand for PEGylated compounds in pharmaceuticals and diagnostics has propelled interest in Azido-PEG3-alcohol. Researchers frequently search for "Azido-PEG3-alcohol solubility," "Azido-PEG3-alcohol synthesis," and "PEG3 linker applications," reflecting its relevance in optimizing drug formulations and biomaterials. Its water-soluble PEG backbone enhances biocompatibility, while the azide group facilitates modular conjugation with alkyne-functionalized molecules.

In drug development, Azido-PEG3-alcohol serves as a critical tool for creating antibody-drug conjugates (ADCs) and PROTACs (Proteolysis-Targeting Chimeras). Recent studies highlight its role in improving pharmacokinetic profiles by reducing immunogenicity and extending circulation time. The compound’s low toxicity and high stability under physiological conditions align with trends in precision medicine and targeted therapies.

Material scientists leverage Azido-PEG3-alcohol for designing hydrogels and nanoparticle coatings. Its dual functionality allows covalent bonding with polymers or metals, enabling applications in 3D bioprinting and wearable biosensors. Searches like "PEG3-azide crosslinking" and "azide-PEG surface modification" underscore its utility in advanced material engineering.

Quality control of Azido-PEG3-alcohol involves rigorous HPLC and NMR analysis to ensure purity >95%. Storage recommendations typically suggest -20°C under inert gas to prevent azide degradation. Suppliers often provide customized PEG linker solutions, catering to specific molar ratios or end-group modifications.

Emerging trends in bioorthogonal chemistry and nanomedicine continue to expand the applications of Azido-PEG3-alcohol. Its compatibility with SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) reactions positions it as a key reagent for in vivo labeling studies. As the biotech industry prioritizes green chemistry, the compound’s role in sustainable synthesis pipelines is gaining attention.

For researchers exploring Azido-PEG3-alcohol, understanding its structure-activity relationship (SAR) is crucial. The PEG chain length (3 units) balances hydrophilicity and steric effects, while the terminal groups dictate reaction specificity. This balance makes it ideal for multifunctional probes in imaging and diagnostics.

In summary, Azido-PEG3-alcohol (CAS No. 86520-52-7) bridges chemistry and biology through its adaptable design. From "click chemistry reagents" to "PEGylation strategies," this compound addresses contemporary challenges in life sciences and nanotechnology, driving innovation across disciplines.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:86520-52-7)Azido-PEG3-alcohol
A917012
清らかである:99%/99%/99%/99%
はかる:10.0g/25.0g/50.0g/100.0g
価格 ($):153.0/333.0/624.0/1084.0